An In-depth Technical Guide to 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine: Synthesis, Characterization, and Potential Applications
Introduction: The Significance of Fluorinated Biphenylamines in Drug Discovery
Fluorine-containing compounds have steadily gained prominence in the pharmaceutical industry, with a significant percentage of commercial drugs incorporating at least one fluorine atom.[1][2] The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1][2][3]
The biphenylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents across various disease areas. The combination of a fluorinated aromatic ring with a biphenylamine core, as seen in 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine, presents a compelling molecular framework for the development of novel therapeutics. The strategic placement of the bromo and fluoro substituents allows for further chemical modification, making it a versatile intermediate for creating libraries of drug candidates.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine consists of a biphenyl core with a bromine atom, a fluorine atom, and an amine group substituted on one of the phenyl rings.
Molecular Structure:
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₂H₉BrFN | - |
| Molecular Weight | 266.11 g/mol | - |
| CAS Number | Not available | - |
| Appearance | Predicted to be a solid at room temperature | Analogy to similar biphenyl compounds[4] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF; poorly soluble in water | Analogy to other biphenylamines[5] |
Proposed Synthesis: A Suzuki-Miyaura Coupling Approach
A robust and widely applicable method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the synthesis of 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine, a plausible route involves the coupling of a protected 4-amino-2-bromo-6-fluorophenyl boronic acid with a suitable aryl halide, followed by deprotection.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway:
Caption: Proposed synthetic workflow for 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Suzuki-Miyaura Coupling
-
To a solution of 2,6-dibromo-4-nitroaniline (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-phenyl-4-nitroaniline.
Step 2: Aromatic Nucleophilic Substitution (Halex Reaction)
-
In a sealed vessel, dissolve the product from Step 1 (1.0 eq) in a high-boiling point polar aprotic solvent (e.g., DMSO or DMF).
-
Add a source of fluoride ions, such as potassium fluoride (KF, 2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide).
-
Heat the mixture to 150-180 °C and stir for 24-48 hours.
-
Monitor the reaction for the displacement of the bromo group with fluorine.
-
After cooling, pour the reaction mixture into ice-water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain 3-bromo-5-fluoro-[1,1'-biphenyl]-4-nitro.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-intermediate from Step 2 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
For the SnCl₂ method, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product.
-
For catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.
-
Purify the crude amine by column chromatography or recrystallization to afford the final product, 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine.
Potential Applications in Drug Development
The structural motifs present in 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine suggest its utility as a scaffold in several therapeutic areas. Halogenated anilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] The presence of the bromo substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries. The fluoro group can enhance metabolic stability and binding interactions.
This compound could serve as a key building block for the synthesis of inhibitors targeting kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The biphenyl moiety can engage in π-π stacking interactions within protein binding pockets.
Caption: Potential of the core scaffold for generating diverse drug candidates.
Anticipated Spectroscopic Data
Characterization of 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the substituted ring will exhibit coupling to the fluorine atom. The amine protons will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms of the biphenyl core. The carbons bonded to bromine and fluorine will show characteristic chemical shifts, and the carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will be a valuable tool for characterization, showing a single resonance for the fluorine atom.[9] The multiplicity of this signal will depend on the coupling to adjacent protons. Hexafluorobenzene can be used as an internal standard.[9]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine is not available, precautions should be based on the known hazards of structurally related compounds such as bromo- and fluoroanilines.[10][11]
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][12] May cause an allergic skin reaction.[13]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[11][14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Conclusion
3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine represents a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis, achievable through established methodologies like the Suzuki-Miyaura coupling, opens the door to a wide array of novel compounds. The strategic incorporation of fluorine and bromine offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of lead candidates. This technical guide provides a foundational understanding for researchers looking to explore the potential of this and related fluorinated biphenylamines in the development of next-generation therapeutics.
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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NextSDS. (n.d.). 3-bromo-5-fluoro-1,1'-biphenyl — Chemical Substance Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2010, November 22). Safety Data Sheet. Retrieved from [Link]
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